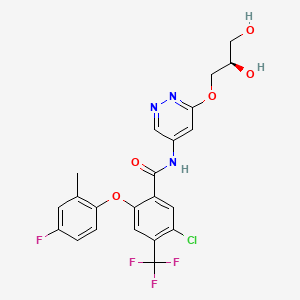
Nav1.8-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nav1.8-IN-7 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.8. This channel is specifically expressed in peripheral nociceptors and plays a crucial role in pain transmission. Inhibiting Nav1.8 has shown promise in developing novel analgesics for treating both acute and chronic pain conditions .
Vorbereitungsmethoden
The synthesis of Nav1.8-IN-7 involves several steps, including the preparation of hydrazides, hydroxamates, and amides. These processes typically involve the use of specific reagents and conditions to achieve the desired chemical structure . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Nav1.8-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nav1.8-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps in understanding the role of Nav1.8 in pain transmission and neuronal excitability. In medicine, this compound is being investigated as a potential analgesic for treating various pain conditions, including neuropathic pain and inflammatory pain .
Wirkmechanismus
Nav1.8-IN-7 exerts its effects by inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions into peripheral nociceptors, thereby reducing neuronal excitability and pain transmission. The molecular targets of this compound include the voltage-sensing domains of the Nav1.8 channel, which are crucial for its activation and function .
Vergleich Mit ähnlichen Verbindungen
Nav1.8-IN-7 is unique compared to other sodium channel inhibitors due to its high selectivity for Nav1.8 over other sodium channel isoforms. Similar compounds include VX-548, a small-molecule inhibitor of Nav1.8, and Vixotrigine, a Nav1.7 inhibitor. These compounds share similar mechanisms of action but differ in their selectivity and clinical applications .
Conclusion
This compound is a promising compound with significant potential in pain management. Its unique selectivity for the Nav1.8 sodium channel makes it a valuable tool for scientific research and a potential candidate for developing new analgesics.
Eigenschaften
Molekularformel |
C22H18ClF4N3O5 |
|---|---|
Molekulargewicht |
515.8 g/mol |
IUPAC-Name |
5-chloro-N-[6-[(2R)-2,3-dihydroxypropoxy]pyridazin-4-yl]-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H18ClF4N3O5/c1-11-4-12(24)2-3-18(11)35-19-7-16(22(25,26)27)17(23)6-15(19)21(33)29-13-5-20(30-28-8-13)34-10-14(32)9-31/h2-8,14,31-32H,9-10H2,1H3,(H,29,30,33)/t14-/m1/s1 |
InChI-Schlüssel |
XMCMWJNJMLEBLY-CQSZACIVSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OC[C@@H](CO)O)Cl)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OCC(CO)O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















